(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone O-(2-fluorobenzyl)oxime
Description
“(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone O-(2-fluorobenzyl)oxime” is a structurally complex oxime derivative featuring a cyclopropane ring system, fluorinated aromatic groups, and a benzyl-substituted oxime moiety. This compound belongs to a class of molecules where steric and electronic effects from substituents significantly influence physicochemical and biological properties. The 4-fluorophenyl and 4-methylphenyl groups on the cyclopropane suggest tailored lipophilicity and metabolic stability, while the 2-fluorobenzyl oxime group may modulate solubility and target binding.
Properties
IUPAC Name |
(Z)-1-(4-fluorophenyl)-N-[(2-fluorophenyl)methoxy]-1-[2-(4-methylphenyl)cyclopropyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO/c1-16-6-8-17(9-7-16)21-14-22(21)24(18-10-12-20(25)13-11-18)27-28-15-19-4-2-3-5-23(19)26/h2-13,21-22H,14-15H2,1H3/b27-24+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHCWLGHNUBRQP-SOYKGTTHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C(=NOCC3=CC=CC=C3F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2CC2/C(=N/OCC3=CC=CC=C3F)/C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone O-(2-fluorobenzyl)oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene undergoes a reaction with a carbene or carbenoid reagent.
Introduction of the fluorophenyl and methylphenyl groups: These groups can be introduced through Friedel-Crafts alkylation reactions, using appropriate fluorophenyl and methylphenyl precursors.
Formation of the methanone group: This step involves the oxidation of a suitable intermediate to introduce the carbonyl functionality.
Formation of the oxime: The final step involves the reaction of the methanone intermediate with hydroxylamine to form the oxime.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step, as well as the use of more efficient catalysts for the Friedel-Crafts alkylation reactions.
Chemical Reactions Analysis
Types of Reactions
(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone O-(2-fluorobenzyl)oxime can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amines derived from the reduction of the oxime group.
Substitution: Compounds with substituted fluorine atoms.
Scientific Research Applications
(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone O-(2-fluorobenzyl)oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone O-(2-fluorobenzyl)oxime involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The cyclopropyl ring and fluorine atoms play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (EWGs): Fluorine (moderate EWG) in the user’s compound vs. chlorine (stronger EWG) in analogs may reduce oxidative metabolism, enhancing stability. Lipophilicity: Fluorine’s lower hydrophobicity compared to chlorine or nitro groups may improve aqueous solubility, critical for bioavailability .
Biological Activity
(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone O-(2-fluorobenzyl)oxime is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound has the molecular formula and a molecular weight of 377.4 g/mol. The synthesis typically involves:
- Formation of Cyclopropyl Ketone : Reaction of 4-methylphenylmagnesium bromide with cyclopropylcarbonyl chloride.
- Introduction of the Fluorophenyl Group : Utilization of Suzuki-Miyaura coupling reactions.
- Oximation : Conversion of the ketone to oxime using hydroxylamine hydrochloride in the presence of a base such as pyridine .
The biological activity of (4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime is attributed to its ability to interact with specific enzymes and receptors. The oxime group can form hydrogen bonds with active sites, modulating enzyme activity. The aromatic rings and cyclopropyl group enhance binding affinity and specificity.
Pharmacological Applications
- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against various strains, although specific data on this compound is limited.
- Antioxidant Properties : Related compounds with similar structures have shown moderate to high antioxidant activity .
- Tyrosinase Inhibition : The compound may exhibit inhibitory effects on tyrosinase, an enzyme involved in melanin production, making it a candidate for treating hyperpigmentation disorders .
Inhibition of Tyrosinase
A study evaluated several derivatives related to the structure of (4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime, revealing competitive inhibition of tyrosinase from Agaricus bisporus. Notably, one derivative showed an IC50 value of 0.18 μM, significantly more potent than the reference compound kojic acid (IC50 = 17.76 μM). This highlights the potential for developing novel skin-lightening agents .
Antioxidant Activity Evaluation
Research on structurally similar compounds demonstrated that they possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. Compounds were tested for their ability to scavenge free radicals, showing varying degrees of effectiveness .
Data Table: Biological Activity Summary
| Activity Type | Description | IC50 Value |
|---|---|---|
| Tyrosinase Inhibition | Competitive inhibitor against Agaricus bisporus | 0.18 μM |
| Antioxidant Activity | Free radical scavenging ability | Moderate to High |
| Antibacterial Potential | Activity against gram-positive bacteria | Limited Data |
Q & A
Q. What are the standard synthetic routes for preparing (4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone O-(2-fluorobenzyl)oxime, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves two key steps: (i) Cyclopropanation : Formation of the cyclopropane ring via transition metal-catalyzed reactions (e.g., palladium or copper catalysts) using α,β-unsaturated ketones and carbene precursors . (ii) Oxime Formation : Reaction of the ketone intermediate with hydroxylamine hydrochloride in ethanol or methanol under reflux, using sodium acetate as a base to neutralize HCl .
- Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of hydroxylamine), solvent polarity, and reaction time (typically 6–12 hours) improves yield. Purity is enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm cyclopropane ring integrity (δ 1.5–2.5 ppm for cyclopropane protons) and oxime geometry (E/Z isomer differentiation via H coupling constants) .
- IR Spectroscopy : Stretching frequencies at 3200–3400 cm (N–H/O–H) and 1650–1700 cm (C=N) validate oxime formation .
- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., unreacted ketone or over-oximated derivatives) .
Q. How do fluorine substituents influence the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : Fluorine atoms increase logP values compared to methoxy or hydroxyl analogs, enhancing membrane permeability .
- Crystallinity : Fluorine’s electronegativity promotes tighter molecular packing, as observed in X-ray crystallography of structurally related fluorophenyl ketones .
- Stability : Fluorine reduces susceptibility to oxidative degradation, critical for long-term storage in biological assays .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of cyclopropane ring formation in metal-catalyzed reactions?
- Methodological Answer :
- Catalyst Role : Palladium(0) facilitates oxidative addition to α,β-unsaturated ketones, while copper(I) stabilizes carbene intermediates. Silver(I) activates strained silacyclopropanes, enabling transmetallation pathways .
- Steric Effects : Bulky 4-methylphenyl groups direct cyclopropanation to the less hindered β-position, confirmed by DFT calculations and deuterium-labeling studies .
Q. How do solvent polarity and temperature affect the E/Z ratio of the oxime moiety?
- Methodological Answer :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor the Z-isomer due to stabilization of the oxime’s dipole moment. Non-polar solvents (e.g., toluene) shift equilibrium toward the E-isomer .
- Temperature : Lower temperatures (0–25°C) kinetically trap the Z-isomer, while higher temperatures (>50°C) promote thermodynamic E-isomer dominance .
Q. What strategies mitigate hydrolysis of the oxime group under physiological conditions?
- Methodological Answer :
- Steric Shielding : Introducing bulky substituents (e.g., 2-fluorobenzyl) adjacent to the oxime reduces water accessibility, as shown in stability studies at pH 7.4 .
- Formulation : Encapsulation in liposomes or cyclodextrins slows hydrolysis rates by 40–60% in simulated biological fluids .
Q. How can computational modeling predict bioactivity based on substituent modifications?
- Methodological Answer :
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify favorable interactions with target enzymes (e.g., cytochrome P450) by analyzing fluorine’s electrostatic potential .
- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analysis correlates Hammett σ values of substituents (e.g., 4-F vs. 4-CH) with inhibitory potency (R > 0.85 in kinase assays) .
Q. What experimental approaches resolve contradictions in reported catalytic efficiencies for cyclopropanation?
- Methodological Answer :
- Control Experiments : Compare turnover numbers (TON) under standardized conditions (e.g., 1 mol% PdCl, 80°C) to isolate catalyst performance from solvent/base effects .
- In Situ Spectroscopy : Raman or IR monitoring tracks carbene intermediate lifetimes, revealing copper’s superior stabilization over zinc in aprotic media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
